molecular formula C14H16N4O2 B2857945 N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097924-47-3

N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2857945
CAS No.: 2097924-47-3
M. Wt: 272.308
InChI Key: TXRZPNVSMMGIBN-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
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Biological Activity

N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4O2C_{14}H_{16}N_{4}O_{2} with a molecular weight of 272.30 g/mol. The compound features an azetidine ring, a pyridazine moiety, and a 2,5-dimethylfuran carbonyl group, which contribute to its unique chemical reactivity and biological profile.

Key Structural Data:

PropertyValue
Molecular FormulaC₁₄H₁₆N₄O₂
Molecular Weight272.30 g/mol
CAS Number2097883-40-2

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of the azetidine ring and subsequent functionalization to introduce the pyridazine and furan groups. The synthetic pathway may include reactions such as cyclization and acylation using appropriate reagents under controlled conditions.

Anticancer Potential

Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer activity by inhibiting key signaling pathways involved in tumor growth. For instance, derivatives of pyridazine have shown effectiveness as VEGF receptor inhibitors, crucial for angiogenesis in tumors. In vitro assays demonstrated that certain analogs could inhibit endothelial cell proliferation with IC50 values in the nanomolar range .

The proposed mechanism of action for this compound involves the inhibition of specific kinases associated with cancer cell proliferation and survival. The presence of the pyridazine moiety is essential for binding to these targets, leading to reduced tumor cell viability.

Case Studies

  • VEGF Inhibition : A study on related compounds indicated that they significantly suppressed VEGF-induced proliferation in human umbilical vein endothelial cells (HUVECs), suggesting potential applications in cancer therapy .
  • Kinase Selectivity : Profiling against various kinases revealed that certain derivatives exhibited selective inhibition patterns, making them suitable candidates for targeted cancer therapies .

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-9-6-12(10(2)20-9)14(19)18-7-11(8-18)16-13-4-3-5-15-17-13/h3-6,11H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRZPNVSMMGIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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